molecular formula C10H16Br2O4 B056365 Diethyl 2,5-dibromohexanedioate CAS No. 869-10-3

Diethyl 2,5-dibromohexanedioate

Cat. No.: B056365
CAS No.: 869-10-3
M. Wt: 360.04 g/mol
InChI Key: UBCNJHBDCUBIPB-UHFFFAOYSA-N
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Preparation Methods

Diethyl 2,5-dibromohexanedioate can be synthesized through a multi-step process involving the following steps :

    Formation of Adipoyl Chloride: Adipic acid is reacted with thionyl chloride to form adipoyl chloride.

    Bromination: The adipoyl chloride is then brominated using bromine under UV light irradiation to form 2,5-dibromohexanedioyl chloride.

    Esterification: Finally, the 2,5-dibromohexanedioyl chloride is esterified with ethanol to produce this compound.

Chemical Reactions Analysis

Diethyl 2,5-dibromohexanedioate undergoes various chemical reactions, including :

    Substitution Reactions: It can react with nucleophiles such as amines to form substituted products. For example, it reacts with N-methylallylamine in the presence of potassium carbonate to yield diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.

    Polymerization: It can act as a difunctional initiator in atom transfer radical polymerization (ATRP) of n-butyl acrylate, leading to α,ω-bromo-poly(n-butyl acrylate) with narrow molecular weight distribution.

Scientific Research Applications

Diethyl 2,5-dibromohexanedioate has several applications in scientific research :

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including muconic acid, a metabolite found in the urine of workers exposed to benzene.

    Polymer Chemistry: It serves as a bifunctional initiator in the polymerization of n-butyl acrylate and other monomers, leading to the formation of polymers with specific properties.

    Biological Studies: It is used in the synthesis of diethyl 2,5-diazidoadipate, which can be employed in biological studies involving azide-alkyne cycloaddition reactions.

Comparison with Similar Compounds

Diethyl 2,5-dibromohexanedioate can be compared with other similar compounds such as :

    Dimethyl 2,5-dibromohexanedioate: Similar in structure but with methyl ester groups instead of ethyl.

    2,5-Dibromohexanediamide: Contains amide groups instead of ester groups.

    Diethyl 2,5-diazidoadipate: Contains azide groups instead of bromine.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in functional groups.

Properties

IUPAC Name

diethyl 2,5-dibromohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCNJHBDCUBIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969201
Record name Diethyl 2,5-dibromohexanedioate
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Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869-10-3, 54221-37-3
Record name 1,6-Diethyl 2,5-dibromohexanedioate
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Record name NSC143938
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Record name 869-10-3
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Record name Diethyl 2,5-dibromohexanedioate
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Record name Diethyl meso-2,5-dibromoadipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does diethyl 2,5-dibromohexanedioate play in the synthesis of the segmented copolymer temperature-sensitive hydrogel?

A1: this compound functions as a bifunctional initiator in the atom transfer radical polymerization (ATRP) process []. Its structure, featuring two bromine atoms, allows for the initiation of polymerization from both ends of the molecule. This bifunctionality is crucial for creating a segmented copolymer, as it enables the sequential addition of different monomers (2-methyl-2-acrylic acid-2-(2-methoxy ethyoxyl) ethyl ester and methacrylic acid-2-hydroxy ethyl) to the growing polymer chain []. This controlled polymerization results in a hydrogel with specific, tailorable properties.

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